Cas no 941915-45-3 (ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-benzamido-6-oxo-1-phenylpyridazine-3-carboxylate
- F2332-0047
- 941915-45-3
- AKOS024640122
- ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
-
- Inchi: 1S/C20H17N3O4/c1-2-27-20(26)18-16(21-19(25)14-9-5-3-6-10-14)13-17(24)23(22-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,25)
- InChI Key: XFDQVZGRCITQFE-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C=C1NC(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 363.12190603g/mol
- Monoisotopic Mass: 363.12190603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 644
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 88.1Ų
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2332-0047-2μmol |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
941915-45-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2332-0047-5μmol |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
941915-45-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2332-0047-10μmol |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
941915-45-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2332-0047-20μmol |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
941915-45-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2332-0047-1mg |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
941915-45-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2332-0047-2mg |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
941915-45-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2332-0047-3mg |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
941915-45-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2332-0047-4mg |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
941915-45-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2332-0047-5mg |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
941915-45-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2332-0047-10mg |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
941915-45-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Ethyl 4-Benzamido-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate: A Comprehensive Overview
Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS No. 941915-45-3) is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of dihydropyridazines, which are known for their unique structural properties and versatile applications. The molecule incorporates a benzamido group, a phenyl substituent, and an ethyl ester functionality, making it a valuable compound for research and development in drug discovery and material science.
The dihydropyridazine core of this compound is a six-membered ring containing two nitrogen atoms and one oxygen atom. This structure provides a platform for various functional groups to be attached, enabling the molecule to exhibit diverse chemical reactivity and biological activity. The benzamido group attached at the 4-position of the dihydropyridazine ring introduces additional aromaticity and potential hydrogen bonding capabilities, which are crucial for interactions in biological systems. The phenyl substituent at the 1-position further enhances the molecule's stability and electronic properties.
Recent studies have highlighted the importance of dihydropyridazine derivatives in medicinal chemistry. For instance, researchers have explored the role of these compounds as potential inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ethyl ester functionality in this compound has been shown to improve bioavailability, making it a promising candidate for drug delivery systems.
One of the most intriguing aspects of ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is its ability to undergo various chemical transformations. Scientists have demonstrated that the compound can be easily modified by replacing functional groups or introducing new substituents, thereby expanding its range of applications. For example, substitution of the benzamido group with other amide derivatives has been shown to enhance the compound's selectivity towards specific biological targets.
In terms of synthesis, ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be prepared through a multi-step process involving nucleophilic substitutions, condensation reactions, and oxidation steps. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and industrial applications.
Another area where this compound has shown promise is in materials science. The dihydropyridazine framework provides excellent thermal stability and mechanical properties, making it a candidate for advanced materials such as polymers and composites. Recent advancements in polymer chemistry have explored the use of dihydropyridazine derivatives as building blocks for high-performance polymers with tailored properties.
The benzamido group in ethyl 4-benzamido derivatives has also been studied for its role in intermolecular interactions. Researchers have found that this group can form strong hydrogen bonds with other molecules, leading to self-assembling structures that are useful in nanotechnology applications. These findings underscore the versatility of this compound across multiple disciplines.
In conclusion, ethyl 4-benzamido-6-oxo-1-(phenyl)-1H-pyridazine derivative (CAS No. 941915) represents a significant advancement in organic chemistry. Its unique structure, combined with its ability to undergo various chemical modifications, makes it an invaluable tool for researchers in pharmacology, materials science, and beyond. As ongoing studies continue to uncover new applications for this compound, its importance in scientific research is expected to grow further.
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